5-Propylbenzene-1,3-diol
CAS No.: 500-49-2
Cat. No.: VC20893528
Molecular Formula: C9H12O2
Molecular Weight: 152.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 500-49-2 |
|---|---|
| Molecular Formula | C9H12O2 |
| Molecular Weight | 152.19 g/mol |
| IUPAC Name | 5-propylbenzene-1,3-diol |
| Standard InChI | InChI=1S/C9H12O2/c1-2-3-7-4-8(10)6-9(11)5-7/h4-6,10-11H,2-3H2,1H3 |
| Standard InChI Key | FRNQLQRBNSSJBK-UHFFFAOYSA-N |
| SMILES | CCCC1=CC(=CC(=C1)O)O |
| Canonical SMILES | CCCC1=CC(=CC(=C1)O)O |
Introduction
Chemical Identity and Structure
5-Propylbenzene-1,3-diol (CAS 500-49-2), also known by several synonyms including divarin, divarinol, and 5-propylresorcinol, is a 5-alkylresorcinol derivative with a propyl group attached to the benzene ring . The compound has a molecular formula of C₉H₁₂O₂ and a molecular weight of 152.19 g/mol .
Structural Characteristics
The structure of 5-propylbenzene-1,3-diol consists of a benzene ring with two hydroxyl groups at positions 1 and 3, and a propyl chain at position 5. This arrangement contributes to its chemical reactivity and biological properties . The compound can be represented by the following structural identifiers:
| Structural Identifier | Value |
|---|---|
| SMILES | CCCc1cc(O)cc(O)c1 |
| InChI | InChI=1S/C9H12O2/c1-2-3-7-4-8(10)6-9(11)5-7/h4-6,10-11H,2-3H2,1H3 |
| InChIKey | FRNQLQRBNSSJBK-UHFFFAOYSA-N |
Chemical Classification
The compound belongs to the class of 5-alkylresorcinols, which are phenolic lipids characterized by a 1,3-dihydroxybenzene structure with an alkyl chain . According to ChEBI classification, divarinol is defined as a 5-alkylresorcinol in which the alkyl group is specifically a propyl group, and it has roles as a semiochemical, fungal metabolite, lichen metabolite, and animal metabolite .
Physical and Chemical Properties
5-Propylbenzene-1,3-diol presents as a white to brown crystalline solid with specific physical and chemical parameters that influence its handling and applications .
Physical Properties
The compound has distinct physical characteristics that are summarized in the following table:
Solubility Profile
The solubility profile of 5-propylbenzene-1,3-diol varies across different solvents, which is crucial information for laboratory work and formulation development:
Synthesis and Production Methods
Several methods for synthesizing 5-propylbenzene-1,3-diol have been reported in the literature, with varying approaches depending on starting materials and desired purity levels.
Laboratory Synthesis
One well-documented synthesis route starts with 1,3-dimethoxy-5-propylbenzene as a precursor . The reaction involves demethylation using hydrogen bromide in acetic acid:
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Starting with 1,3-dimethoxy-5-propylbenzene
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Treatment with a 1:1 mixture of glacial acetic acid and hydrobromic acid (48% in H₂O)
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Refluxing at 125°C for 3 hours
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Cooling to room temperature and quenching with deionized water
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Extraction with diethyl ether
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Neutralization with sodium bicarbonate
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Washing with brine solution
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Drying over MgSO₄, filtering, and concentrating in vacuo
This method typically provides a yield of approximately 99% of 5-propylbenzene-1,3-diol as a pale yellow oil .
Alternative Synthesis Approach
Another synthesis pathway involves these key steps :
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Preparation of ethynyl-3,5-dimethoxybenzene
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Addition of appropriate alkyl iodide
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Catalytic hydrogenation using Pd/C in ethanol or water
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Demethylation with BBr₃ in dichloromethane
This approach is particularly useful for preparing deuterated analogs of 5-propylbenzene-1,3-diol for specialized research applications .
Natural Extraction
5-Propylbenzene-1,3-diol can also be obtained through extraction from natural sources. It has been reported that divarin can be synthesized through the action of alkalis and hydriodic acid on certain complex acids extracted from the lichen Evernia illyrica, although this method is less common for commercial production.
Mechanism of Action and Biological Activities
5-Propylbenzene-1,3-diol exhibits multiple biological activities that make it valuable for various research applications.
Antifungal Activity
The compound demonstrates significant antifungal properties against several pathogenic fungi . Its mechanism of action involves:
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Inhibition of enzymes involved in fungal cell wall component synthesis, particularly β-glucan and chitin
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Disruption of membrane integrity in fungal cells
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Demonstrated activity against Candida albicans and Trichophyton mentagrophytes
Antiviral Properties
5-Propylbenzene-1,3-diol exhibits antiviral activity through:
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Inhibition of enzymes involved in viral protein synthesis, including reverse transcriptase and protease
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Interference with viral replication processes
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Potential applications in antiviral research and development
Additional Biological Activities
Beyond its antimicrobial properties, 5-propylbenzene-1,3-diol has demonstrated:
Research Applications
The compound has been utilized in specific research contexts:
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As an intermediate in the preparation of Cannabigerovarin, which stimulates thermosensitive transient receptor potential (TRP) channels of vanilloid type-4 (TRPV4)
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In studies of structure-activity relationships of phenolic compounds
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As a reference standard in analytical chemistry
| Supplier | Product Format | Purity | Product Codes |
|---|---|---|---|
| LGC Standards | Neat | >95% (HPLC) | TRC-P834010 |
| Santa Cruz Biotechnology | Solid | Research grade | sc-489806 series |
| CymitQuimica | Beige solid | >95% (NMR, LCMS) | 54-OR41177 |
| Product Size | Product Code | Price (USD) |
|---|---|---|
| 100 mg | sc-489806A | $440.00 |
| 250 mg | sc-489806 | $673.00 |
| 500 mg | sc-489806B | $1,012.00 |
| 1 g | sc-489806C | $1,285.00 |
| 2.5 g | sc-489806D | $2,522.00 |
| 10 g | sc-489806E | $6,135.00 |
| 50 g | sc-489806F | $11,740.00 |
Deuterated Analogs
For specialized research applications requiring isotopically labeled compounds, deuterated analogs of 5-propylbenzene-1,3-diol are also commercially available:
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